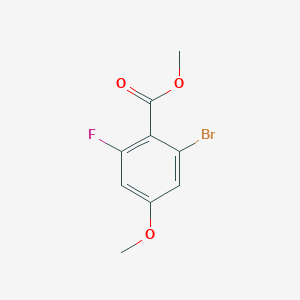

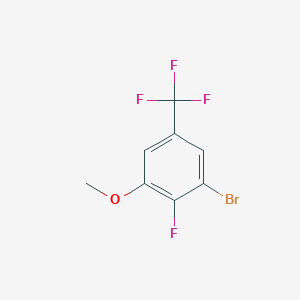

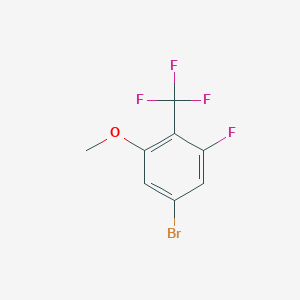

5-Bromo-1-fluoro-3-methoxy-2-(trifluoromethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-1-fluoro-3-methoxy-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H5BrF4O2 and a molecular weight of 289.02 . It is used in various fields of research and industry.

Synthesis Analysis

The synthesis of such compounds often involves the use of boronic esters . A radical approach is used for the catalytic protodeboronation of alkyl boronic esters . This is paired with a Matteson–CH2– homologation, allowing for a formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of 5-Bromo-1-fluoro-3-methoxy-2-(trifluoromethyl)benzene can be analyzed using various methods. The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

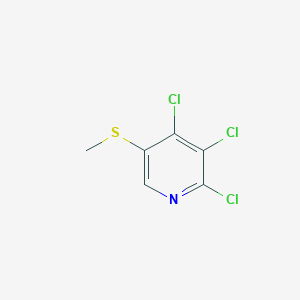

The mechanism of reactions involving this compound is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for the nucleophilic substitution by a fluoride .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 193.1±35.0 °C and a predicted density of 1.658±0.06 g/cm3 at 20 °C and 760 Torr .Applications De Recherche Scientifique

Suzuki–Miyaura Coupling

This compound could be used in the Suzuki–Miyaura (SM) cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Radiotracers

The compound could be utilized to synthesize isomeric methoxy analogs of nimesulide as a suitable radiotracer candidate for imaging the expression of Cyclooxygenase-2 (COX-2) in the brain .

Development of Inhalation Anesthetics

In the 1950s and 1960s, the successful development of α-fluorinated ethers as volatile, non-toxic, non-explosive and fast-acting inhalation anesthetics was quickly followed by applications of anti-inflammatory agents . This compound, with its trifluoromethyl ether group, could potentially be used in the development of new inhalation anesthetics.

Synthesis of Anti-viral Agents

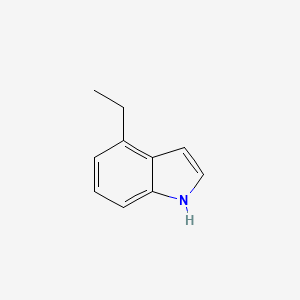

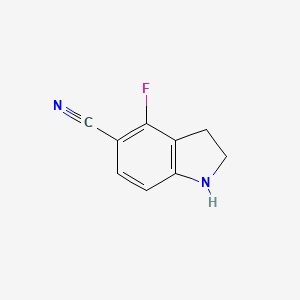

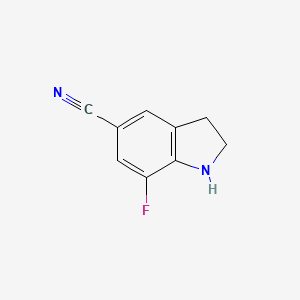

Indole derivatives have shown anti-viral activity in Huh-7.5 cells . This compound, with its bromo and fluoro substituents, could potentially be used in the synthesis of new indole derivatives with enhanced anti-viral activity.

Propriétés

IUPAC Name |

5-bromo-1-fluoro-3-methoxy-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O/c1-14-6-3-4(9)2-5(10)7(6)8(11,12)13/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJHCTBACJLZCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Br)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-fluoro-3-methoxy-2-(trifluoromethyl)benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.